molecular formula C16H20N2O B2722661 N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide CAS No. 2411301-51-2

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide

Cat. No.: B2722661
CAS No.: 2411301-51-2
M. Wt: 256.349
InChI Key: IUVPLXCKPAALSQ-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond (alkyne) adjacent to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide typically involves the reaction of a piperidine derivative with an appropriate alkyne. One common method is the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides. This reaction proceeds under mild conditions and involves the nucleophilic addition of the nitrogen lone pair from the alkynyl group of the ynamide to the bicyclobutane, followed by annulation to form the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alkenes or alkanes, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(1-methyl-2-phenylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-7-16(19)17-14-10-11-18(2)15(12-14)13-8-5-4-6-9-13/h4-6,8-9,14-15H,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPLXCKPAALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C(C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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